3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
3-((4-Methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core ([1,2,4]triazolo[4,3-a]pyrimidin-7-one) with a propyl group at position 5 and a 4-methylbenzylthio substituent at position 2. The compound’s regiochemistry ([4,3-a] ring junction) is critical, as it dictates angular fusion, which influences both synthetic pathways and biological activity . Triazolopyrimidinones are widely studied in medicinal chemistry for their antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-3-4-13-9-14(21)17-15-18-19-16(20(13)15)22-10-12-7-5-11(2)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTCNSRCDDCYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
- Tang, Y., He, C., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2017). High-performing and thermally stable energetic 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives. Journal of Materials Chemistry A, 5(13), 6310–6317
- (2022). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrid Compounds. Pharmaceutical Research, 39(3), 1–14
Biological Activity
The compound 3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS Number: 891124-36-0) is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 314.4 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Anticancer Activity
Research indicates that compounds with similar triazole structures exhibit significant anticancer properties. For instance, studies on mercapto-substituted triazoles have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. For example, certain derivatives demonstrated IC values in the low micromolar range, indicating potent cytotoxic effects .
Antimicrobial Properties
Triazolopyrimidines have also been evaluated for their antimicrobial activity. The thioether functionality in these compounds enhances their ability to disrupt bacterial cell membranes. In vitro studies have shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like chloramphenicol .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways, such as PI3K and mTOR pathways .
Case Studies
-
Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound exhibited IC values of approximately 10 µM against MCF-7 cells, indicating substantial anticancer potential.
-
Antibacterial Screening :
- In another study, derivatives were tested against a panel of pathogenic bacteria. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL.
Scientific Research Applications
Synthesis and Structure
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the triazole and pyrimidine rings. The compound's structure features a thioether moiety and a propyl group, which are critical for its biological activity. Studies have shown that modifications in the substituents can significantly affect the pharmacological properties of triazolo-pyrimidines.
Antimicrobial Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to 3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been synthesized and tested for their efficacy against various bacterial strains. These studies demonstrate that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Anti-inflammatory and Analgesic Effects
Another area of interest is the anti-inflammatory and analgesic properties of triazolo-pyrimidine derivatives. A series of related compounds have been synthesized and evaluated for their ability to reduce inflammation and pain in animal models. The results suggest that these compounds can serve as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .
Anticonvulsant Activity
The anticonvulsant potential of triazolo-pyrimidines has also been explored. In various studies, compounds similar to This compound were tested using the maximal electroshock (MES) test. These studies indicate promising results where certain derivatives exhibited significant anticonvulsant activity with minimal neurotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolo-pyrimidine derivatives. Variations in substituents at specific positions on the triazole or pyrimidine rings can lead to enhanced biological activity or reduced side effects. For example, modifications that increase lipophilicity or alter electronic properties have been shown to improve antimicrobial and anticonvulsant activities .
Case Studies
Several case studies highlight the practical applications of compounds related to This compound :
- Antimicrobial Study : A recent study synthesized a series of triazolo-pyrimidine derivatives and evaluated their antimicrobial activities against clinical isolates. The most effective compound demonstrated MIC values comparable to standard antibiotics .
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of a related compound in a formalin-induced paw edema model. The results indicated a significant reduction in edema compared to control groups .
- Anticonvulsant Evaluation : In an anticonvulsant study using MES testing, several derivatives showed promising results with effective seizure suppression at lower doses than existing treatments .
Comparison with Similar Compounds
Regioisomerism
- [1,2,4]Triazolo[4,3-a]pyrimidin-7(8H)-one (Target Compound) : Angular fusion ([4,3-a] junction) results in distinct electronic and steric environments compared to linear isomers like [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. Angular isomers are often kinetically favored in reactions involving sterically hindered substrates .
- [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 19): Linear fusion ([1,5-a] junction) alters ring strain and electronic distribution. Compound 19 (2-amino-5-cyclopropyl-6-(4-methylbenzyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one) exhibits enhanced pharmacological activity due to the cyclopropyl group’s conformational rigidity .
Substituent Effects
Physicochemical Properties
- Solubility: The 4-methylbenzylthio group in the target compound improves lipid solubility compared to morpholinomethyl or piperidinomethyl substituents in S2-TP and S3-TP () but reduces solubility relative to hydroxylated analogs (e.g., ’s glucosylated derivative) .
- Stability : The propyl group provides steric protection against metabolic degradation compared to shorter alkyl chains (e.g., methyl in ’s 5-methyl analog) .
Q & A
Q. What are the standard synthetic routes for 3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, and what are their key reaction conditions?
Methodological Answer: Synthesis of this compound typically involves multi-step protocols, including cyclization and functionalization of heterocyclic cores. Key methods include:
- Thiol-alkylation reactions : Introduction of the 4-methylbenzylthio group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Triazolo-pyrimidine core formation : Cyclization using catalysts like TMDP (tetramethylenediamine phosphate) in molten-state or solvent-based systems (ethanol/water mixtures) to optimize yield (60–85%) and reduce side products .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Advantages/Disadvantages |
|---|---|---|---|---|
| Molten-state TMDP | TMDP (neat) | 120 | 70–85 | High yield; toxic catalyst handling |
| Ethanol/water TMDP | TMDP in 1:1 EtOH/H₂O | 80 | 60–75 | Safer solvent system; lower yield |
| Thiol-alkylation | K₂CO₃ in DMF | 80 | 65–80 | Selective substitution; requires purification |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., C–S bond at 1.76 Å, triazole ring planarity) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-methylbenzyl protons at δ 2.3 ppm, propyl chain at δ 1.2–1.6 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.12) .
Q. Table 2: Key Characterization Data
| Technique | Critical Parameters | Example Findings |
|---|---|---|
| X-ray crystallography | Space group P2₁/c, Z = 4 | Confirmed thioether linkage geometry |
| ¹H NMR (400 MHz, DMSO-d⁶) | Integration ratios for aromatic vs. aliphatic | 4-methylbenzyl group integration at 4H |
| HRMS (ESI+) | Resolution ≤ 5 ppm | [M+H]⁺ = 385.12 (calc. 385.14) |
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity while minimizing toxic byproducts?
Methodological Answer:
- Catalyst substitution : Replace TMDP with less toxic alternatives (e.g., piperidine derivatives) where permissible, though regulatory restrictions may apply .
- Solvent optimization : Use green solvents (e.g., cyclopentyl methyl ether) to enhance safety without compromising reactivity .
- Inline purification : Employ flash chromatography or recrystallization (e.g., DMF/ethanol gradients) to isolate the product from dimeric byproducts .
Q. Key Trade-offs :
- TMDP offers higher yields but requires stringent safety protocols (e.g., fume hoods, PPE) .
- Ethanol/water systems reduce toxicity but may necessitate longer reaction times (12–24 hrs) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in biological studies (e.g., antimicrobial vs. anticancer efficacy) often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .
- Dose-response validation : Perform dose-ranging studies (0.1–100 µM) to confirm activity thresholds .
- Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains divergent results .
Q. Recommendations :
Q. What experimental approaches assess the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Hydrolytic degradation : Incubate at pH 3–9 (25–50°C) and monitor via HPLC for breakdown products (e.g., triazole fragments) .
- Photolytic studies : Expose to UV-Vis light (254–365 nm) and analyze by LC-MS for radical-mediated degradation .
- Ecotoxicology assays : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀) .
Q. Table 3: Environmental Stability Parameters
| Condition | Test Method | Key Metrics |
|---|---|---|
| Hydrolysis (pH 7, 25°C) | HPLC-UV (220 nm) | t₁/₂ = 48 hrs |
| UV exposure (254 nm) | LC-MS/MS | Degradation >90% in 6 hrs |
| Soil adsorption | OECD Guideline 106 | Koc = 320 L/kg |
Q. How can computational chemistry predict reactivity or interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina to prioritize in vitro testing .
- MD simulations : Model solvation effects (e.g., in water/DMSO) to assess conformational stability .
Case Study :
DFT analysis of the triazole ring revealed high electron density at N2, suggesting preferential reactivity in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
